N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydroimidazo[1,2-a]pyridine core fused with an indole moiety, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as hydrazone derivatives, have been known to exhibit a wide variety of biological activities .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antimicrobial activity .
Biochemical Pathways
Similar compounds have been found to interfere with two second messenger pathways, the cyclic adenosine-3’,5’-monophosphate (camp) and the myo-inositol 1-phosphate (ip1) pathway .
Result of Action
Similar compounds have been found to inhibit critical functions in cancer progression, in particular cell proliferation and cell survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with an appropriate phenyl derivative followed by the introduction of the indole-3-carboxamide group. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-3-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, leading to potential therapeutic applications.
Medicine: In medicine, this compound has been studied for its potential pharmacological properties. It may exhibit activities such as antimicrobial, anti-inflammatory, or analgesic effects, making it a candidate for drug development.
Industry: In industry, this compound can be used in the development of new materials or as a chemical intermediate in the production of various products.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but may differ in the substituents attached to the core.
Indole derivatives: Compounds containing the indole moiety can have similar biological activities but differ in their overall structure.
Uniqueness: N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-3-carboxamide is unique due to its specific combination of the tetrahydroimidazo[1,2-a]pyridine and indole moieties. This combination contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c27-22(17-13-23-18-9-3-1-7-15(17)18)25-19-10-4-2-8-16(19)20-14-26-12-6-5-11-21(26)24-20/h1-4,7-10,13-14,23H,5-6,11-12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYHZVVXNPOENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.